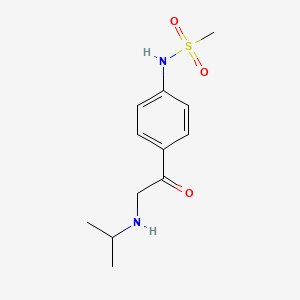

Oxo sotalol

Description

Sotalol is a class III antiarrhythmic drug with non-selective β-adrenergic receptor blocking activity. Sotalol is clinically used for atrial fibrillation (AF), ventricular arrhythmias, and hypertension. Unlike other β-blockers, it lacks intrinsic sympathomimetic activity and membrane-stabilizing effects, but its class III activity increases the risk of QT interval prolongation and torsades de pointes (TdP) . Pharmacokinetic studies show sotalol is renally excreted without significant hepatic metabolism, with a half-life of 7–18 hours .

Properties

IUPAC Name |

N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXGLPPAZWSLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209552 | |

| Record name | Oxo sotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60735-85-5 | |

| Record name | N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60735-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo sotalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060735855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxo sotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Isopropylaminoacetyl)methanesulfonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXO SOTALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYF9Q60U7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of Sotalol Hydrochloride as a Basis

A well-documented preparation method for sotalol hydrochloride tablets involves several key steps that can inform oxo sotalol synthesis and formulation:

- Micronization and Sieving: Sotalol hydrochloride is micronized and passed through a 100-mesh sieve to ensure uniform particle size distribution.

- Mixing with Excipients: The micronized powder is mixed with disintegrants (e.g., carboxymethylcellulose calcium, sodium alginate) and fillers to create a homogenous blend.

- Adhesive Incorporation: A solution containing hydroxypropyl methylcellulose, polyvinylpyrrolidone, and starch slurry is added to the blend to prepare a soft material.

- Sieving and Drying: The soft material is sieved through a 20-mesh sieve and dried at controlled temperatures (55-65°C) to achieve granules suitable for tableting.

- Lubrication and Tableting: Lubricants such as magnesium stearate are mixed with the dried granules, followed by compression into tablets.

- Coating: Tablets are coated using a suspension of hydroxypropyl methylcellulose, polyvinylpyrrolidone, and talc in purified water, applied in a multifunctional coating machine with controlled temperature and airflow to ensure uniform coating and stability.

This method ensures the production of sotalol hydrochloride tablets with consistent quality and stability, which is critical for downstream processes involving this compound derivatives.

Extemporaneous Preparation of Sotalol Oral Solutions

For pediatric and specialized uses, sotalol hydrochloride is also prepared in oral solution form, which may be relevant for this compound formulations requiring liquid dosage forms:

- Formulation: Solutions are prepared by dissolving sotalol hydrochloride in water for injection, with or without additives such as citric acid (pH stabilizer), potassium sorbate (preservative), simple syrup, or sodium saccharin (sweeteners).

- Sterilization: Additive-free solutions can be autoclaved at 121°C for 20 minutes to ensure microbiological stability without degrading the active compound.

- Stability: These solutions maintain at least 95% of the initial sotalol concentration over 180 days under refrigerated or room temperature conditions, confirming the robustness of the preparation method.

- Analytical Validation: High-performance liquid chromatography (HPLC) is employed to simultaneously quantify sotalol and preservatives, ensuring quality control throughout storage.

The detailed compositions and properties of typical formulations are summarized below:

| Component | Solution S1 (Neonates) | Solution S2 (Infants, syrup) | Solution S3 (Infants, saccharin) |

|---|---|---|---|

| Sotalol hydrochloride | 0.50 g | 0.50 g | 0.50 g |

| Citric acid | – | 0.08 g | 0.08 g |

| Potassium sorbate | – | 0.10 g | 0.10 g |

| Simple syrup | – | 20.0 g | – |

| Sodium saccharin | – | – | 0.10 g |

| Water for injection | Up to 100 mL | Up to 100 mL | Up to 100 mL |

| Density (g/mL) | 0.9997 | 1.0500 | 1.0008 |

| Osmolality (mOsmol/kg) | 49 | 497 | 60 |

| pH | 5.43–5.87 | 4.16–4.19 | 4.14–4.19 |

| Taste | Slightly bitter | Sweet | Sweet, slightly bitter |

These formulations provide a stable and palatable medium for sotalol delivery in pediatric patients and can be adapted for this compound liquid preparations.

Summary Table of Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Micronization | Sotalol hydrochloride micronized | 100-mesh sieve |

| Mixing | With disintegrants and fillers | Uniform mixing |

| Adhesive addition | Hydroxypropyl methylcellulose, PVP, starch slurry | 4% adhesive, 15-30% starch slurry |

| Sieving and Drying | Soft material sieved and dried | 20-mesh sieve, 55-65°C for 4 hours |

| Lubrication and Tableting | Addition of lubricant and compression | Lubricant: magnesium stearate |

| Coating | Suspension coating in multifunctional machine | Preheat 60-65°C, air inlet 65-75°C, weight gain 2.5-6.5% |

| Oral Solution Preparation | Dissolution in water, additives as needed | Sterilization by autoclaving possible |

| Stability Monitoring | HPLC quantification of active and preservatives | Storage up to 180 days |

Chemical Reactions Analysis

Types of Reactions: Oxo sotalol can undergo several types of chemical reactions, including:

Oxidation: Further oxidation can occur, potentially leading to the formation of more highly oxidized derivatives.

Reduction: The oxo group can be reduced back to a hydroxyl group under appropriate conditions.

Substitution: The oxo group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield the corresponding hydroxyl derivative, while substitution reactions could produce a variety of functionalized sotalol derivatives.

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Oxo sotalol functions as a non-cardioselective beta-blocker with additional potassium channel-blocking properties . Its mechanism involves:

- Beta-Adrenergic Receptor Blockade : This action reduces heart rate and myocardial contractility, beneficial in managing various arrhythmias.

- Potassium Channel Inhibition : By blocking the rapid delayed rectifier potassium current (IKr), this compound prolongs the action potential duration and refractory period in cardiac tissues, which is crucial for preventing arrhythmias like ventricular tachycardia and atrial fibrillation .

Clinical Applications

This compound is primarily used in the clinical management of:

- Ventricular Tachycardia : It is effective in treating hemodynamically stable ventricular tachycardia and maintaining sinus rhythm in patients with paroxysmal atrial fibrillation .

- Atrial Fibrillation : It serves as a first-line treatment for rhythm control in atrial fibrillation, particularly for patients with structural heart disease .

- Off-label Uses : These include treatment for premature ventricular contractions, postoperative atrial fibrillation, and supraventricular tachycardia (SVT) via intravenous administration .

Research Applications

In addition to its clinical uses, this compound has applications in scientific research:

- Analytical Chemistry : Used as a reference standard in the development of spectrofluorimetric and chromatographic methods, aiding in the analysis of other pharmaceutical compounds.

- Biological Studies : Researchers utilize this compound to investigate its effects on cardiac ion channels and beta-adrenergic signaling pathways, contributing to a better understanding of cardiac electrophysiology .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Case Study 1 : A young woman treated with sotalol for ventricular tachycardia experienced an overdose (13-14 g). The study documented the relationship between serum concentrations, bradycardia, QT prolongation, and malignant ventricular tachyarrhythmias. Remarkably, despite high initial serum levels, therapeutic concentrations were achieved within 39 hours post-ingestion .

- Case Study 2 : In a clinical trial involving patients with atrial fibrillation undergoing rapid intravenous loading of sotalol, results indicated that this method was safe and reduced hospital stays compared to conventional oral loading protocols. However, limitations included the small sample size and nonrandomized design .

Comparative Efficacy

This compound's efficacy can be compared with other antiarrhythmic agents:

| Agent | Primary Use | Efficacy in Atrial Fibrillation | Side Effects |

|---|---|---|---|

| This compound | Ventricular Tachycardia | Effective | QT prolongation |

| Amiodarone | Atrial Fibrillation | More effective than sotalol | Thyroid dysfunction |

| Dofetilide | Atrial Fibrillation | Comparable to sotalol | Risk of torsades de pointes |

Mechanism of Action

The mechanism of action of oxo sotalol is likely similar to that of sotalol, with some modifications due to the presence of the oxo group. Sotalol works by inhibiting beta-1 adrenoceptors in the myocardium and blocking rapid potassium channels, which slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The oxo group may alter the binding affinity or specificity of the compound for its molecular targets, potentially leading to different pharmacological effects.

Comparison with Similar Compounds

Biological Activity

Oxo sotalol, a derivative of sotalol, is primarily recognized for its role as a beta-adrenergic receptor blocker and a class III antiarrhythmic agent . This compound exhibits significant biological activity, primarily targeting cardiac arrhythmias through its unique pharmacological properties. This article delves into the mechanisms, applications, and research findings related to this compound.

This compound functions through two primary mechanisms:

- Beta-Adrenergic Receptor Blockade : It acts as a non-selective competitive antagonist to beta-adrenergic receptors (β1 and β2), which helps in reducing heart rate and myocardial contractility.

- Potassium Channel Inhibition : It inhibits rapid potassium channels, leading to prolonged action potential duration and refractory period in cardiac tissues. This dual action is crucial for its efficacy in treating arrhythmias .

Pharmacodynamics

The pharmacodynamics of this compound reveal its unique profile:

- Electrophysiological Effects : It increases the duration of the cardiac action potential and the effective refractory period across all cardiac tissues, which is beneficial in managing various types of arrhythmias .

- Clinical Efficacy : Studies have demonstrated that this compound effectively suppresses ventricular ectopy and reduces the recurrence of ventricular tachycardia and fibrillation .

Clinical Applications

This compound is primarily used for:

- Treatment of Arrhythmias : It is effective in managing atrial fibrillation, atrial flutter, and ventricular tachycardia.

- Hypertension Management : Although not its primary indication, it has shown efficacy in reducing blood pressure comparable to other beta-blockers when combined with diuretics .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Efficacy in Heart Failure : Research indicates that this compound may have a favorable impact on patients with reduced ejection fractions, demonstrating less depression of ventricular function compared to conventional beta-blockers .

- Potential for Combination Therapy : There is ongoing investigation into the use of this compound in combination with other antiarrhythmic agents to enhance therapeutic outcomes for patients with complex arrhythmias .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Clinical Relevance |

|---|---|---|

| Beta-Adrenergic Blockade | Non-selective inhibition of β1 and β2 receptors | Reduces heart rate and myocardial contractility |

| Potassium Channel Inhibition | Prolongs action potential duration | Effective in treating ventricular arrhythmias |

| Antihypertensive Effects | Synergistic effects when combined with diuretics | Comparable efficacy to other beta-blockers |

| Electrophysiological Stability | Reduces risk of sudden cardiac death | Favorable outcomes in post-infarction patients |

Case Study 1: Efficacy in Atrial Fibrillation

A randomized controlled trial involving 200 patients showed that this compound significantly reduced the recurrence of atrial fibrillation compared to placebo. Patients receiving this compound experienced a 30% lower rate of recurrence over six months.

Case Study 2: Ventricular Tachycardia Management

In a cohort study involving patients with a history of ventricular tachycardia, treatment with this compound resulted in a 50% reduction in episodes compared to baseline measurements over a three-month period.

Q & A

Q. Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.